2'-Methyl-4-azaspiro[bicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane]
Overview
Description
Cevimeline is a synthetic analog of the natural alkaloid muscarine. It is primarily used in the treatment of dry mouth (xerostomia) and Sjögren’s syndrome. Cevimeline acts as a muscarinic agonist, specifically targeting the M1 and M3 receptors, which play a crucial role in stimulating salivary secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cevimeline involves the preparation of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine. One method includes the preparation of the epoxide of 3-methylenequiniclidine, which is then reacted with hydrogen sulfide to produce 3-hydroxy-3-mercaptomethylquiniclidine. This intermediate is then condensed with acetaldehyde in the presence of a Lewis acid, such as boron trifluoride etherate, to yield cevimeline .
Industrial Production Methods
An industrially acceptable process for the preparation of cevimeline involves the use of a mixture of cis and trans isomers. The mixture is salified with a chiral acid and then recrystallized to obtain a salt of cis-cevimeline. The cis-cevimeline is then freed with an alkali .
Chemical Reactions Analysis
Types of Reactions
Cevimeline undergoes various chemical reactions, including:
Oxidation: Cevimeline can be oxidized to form sulfoxides.
Reduction: Reduction reactions can convert cevimeline to its corresponding alcohols.
Substitution: Cevimeline can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions often involve the use of nucleophiles like amines or halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cevimeline has a wide range of scientific research applications:
Mechanism of Action
Cevimeline acts as a cholinergic agonist, binding to and activating the muscarinic M1 and M3 receptors. The M1 receptors are common in secretory glands, and their activation results in increased secretion from these glands. The M3 receptors are found on smooth muscles and in many glands, leading to smooth muscle contraction and increased glandular secretions .
Comparison with Similar Compounds
Similar Compounds
Pilocarpine: Another muscarinic agonist used to treat dry mouth.
Bethanechol: A muscarinic parasympathomimetic with a longer-lasting effect.
Uniqueness
Cevimeline is unique in its specific agonistic effect on M1 and M3 receptors, making it particularly effective in stimulating salivary secretion. It has a longer duration of action compared to pilocarpine and fewer side effects .
Properties
IUPAC Name |
2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTYZMFRCNBCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274384 | |
Record name | 2-Methylspiro[1,3-oxathiolane-5,3′-1-azabicyclo[2.2.2]octane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 4.1X10+4 mg/L at 25 °C /Estimated/ | |
Record name | CEVIMELINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cevimeline hydrochloride, a quinuclidine derivative of acetycholine, is a cholinergic agonist that bind to muscarinic receptors. In sufficient dosages, muscarinic agonists may cause increased exocrine (eg sweat, salivary) gland secretion and increased GI and urinary tract smooth muscle tone. Cevimeline exhibits a higher affinity for muscarinic receptors on lacrimal and salivary gland epithelium than for those on cardiac tissues. Cevimeline is structurally unrelated to other currently available drugs but is pharmacologically similar to pilocarpine, another oral cholinergic agonist that exerts predominantly muscarinic action. Both drug stimulate residual salivary gland tissues that are still functioning despite damage. | |
Record name | CEVIMELINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
124620-88-8, 107233-08-9 | |
Record name | 2′-Methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124620-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylspiro[1,3-oxathiolane-5,3′-1-azabicyclo[2.2.2]octane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEVIMELINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Molecular weight: 244.79; white to off-white crystalline powder; melting point range: 201-203 °C; freely soluble in alcohol and chloroform; very soluble in water; virtually insoluble in ether; pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/ | |
Record name | CEVIMELINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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